molecular formula C14H19NO2 B8057336 tert-Butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

tert-Butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Cat. No.: B8057336
M. Wt: 233.31 g/mol
InChI Key: WOTYINDJJXTATE-UHFFFAOYSA-N
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Description

Tert-Butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate: is a chemical compound that belongs to the class of isoquinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a benzaldehyde derivative with a primary amine in the presence of an acid catalyst.

  • Modern Approaches: Advances in synthetic chemistry have led to the development of more efficient methods, such as using transition metal catalysts to improve yield and selectivity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) is maintained to ensure consistent quality.

  • Continuous Flow Synthesis: Some manufacturers have adopted continuous flow synthesis to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, which are useful in further synthetic applications.

  • Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties and applications.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the compound, expanding its utility in organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as halides and amines are used in substitution reactions, typically in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Various quinones and hydroquinones.

  • Reduction Products: Reduced isoquinolines and tetrahydroisoquinolines.

  • Substitution Products: Halogenated and aminated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products. Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and neurological disorders. Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include binding to receptors or enzymes, inhibiting or activating biological processes, and interacting with cellular components. The exact mechanism of action depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: This compound is structurally similar but differs in the position of the carboxylate group.

  • Tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Another closely related compound with an amino group at the 6-position.

Uniqueness: Tert-Butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific structural features, which influence its reactivity and biological activity. Its position of the carboxylate group and the tetrahydroisoquinoline core make it distinct from other isoquinoline derivatives.

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Properties

IUPAC Name

tert-butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-4-5-12-9-15-7-6-10(12)8-11/h4-5,8,15H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTYINDJJXTATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(CNCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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